5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one

Medicinal Chemistry Physicochemical Profiling Amine Reactivity

Researchers requiring a well-characterized oxazolidinone scaffold with a defined single hydrogen-bond donor often face batch variability with generic building blocks. This compound (CAS 185627-63-8) provides a 97-98% purity, validated C5 methylamino substitution, and an XLogP of 1.6. - Single reactive amine simplifies acylation, sulfonamide, and urea library synthesis, improving purification outcomes. - Consistent 97-98% vendor purity reduces impurity-related delays in API intermediate and SAR workflows. - Computed XLogP of 1.6 makes it a reliable QSAR calibration standard bridging polar and lipophilic analog space.

Molecular Formula C11H11F3N2O2
Molecular Weight 260.21 g/mol
CAS No. 185627-63-8
Cat. No. B12880001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one
CAS185627-63-8
Molecular FormulaC11H11F3N2O2
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESCNC1C(=O)N(CO1)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H11F3N2O2/c1-15-9-10(17)16(6-18-9)8-4-2-3-7(5-8)11(12,13)14/h2-5,9,15H,6H2,1H3
InChIKeyBIIFZDCDPYELHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one: Product Overview


5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one (CAS 185627-63-8) is a synthetic oxazolidinone heterocycle with the molecular formula C₁₁H₁₁F₃N₂O₂ and a molecular weight of 260.21 g/mol [1]. The compound features a 3-(trifluoromethyl)phenyl substituent at the N3 position and a methylamino group at C5, distinguishing it from the acetamidomethyl-bearing antibacterial oxazolidinones such as linezolid [2]. It is catalogued primarily as a research intermediate and building block for medicinal chemistry, with commercial vendors listing purities of 97–98% .

Selective N-derivatization via single amine H-donor
LogP reference for permeability-solubility screening
High vendor-reported purity for synthesis reproducibility

Why Generic Analogs Cannot Substitute CAS 185627-63-8


3-Aryl oxazolidinones are a broad class, but the specific C5 methylamino substitution in CAS 185627-63-8 creates a unique hydrogen-bonding profile (1 donor, 6 acceptors) [1] that is absent in the commonly used 5-acetamidomethyl analogs. This structural difference precludes simple interchange in synthetic routes targeting amine-reactive derivatives or in structure-activity relationship (SAR) studies where the basic amine is a pharmacophoric requirement [2]. Vendors consistently list this compound at 97–98% purity , whereas generic oxazolidinone building blocks often lack such validated purity specifications, introducing batch-to-batch variability in downstream synthetic yields.

5-Acetamidomethyl analogs lack the secondary amine donor, altering derivatization routes.

Tertiary amine (dimethylamino) analog has zero H-bond donors, eliminating site-specific chemistry.

Unspecified purity in generic oxazolidinones may introduce variable impurities and affect yield.

CAS 185627-63-8: Quantitative Evidence vs Analogs


Hydrogen-Bond Donor Count Differentiates Reactivity

The target compound possesses exactly one hydrogen bond donor (the secondary amine N–H), whereas the analogous dimethylamino derivative (5-(dimethylamino)-3-(3-trifluoromethylphenyl)oxazolidin-4-one) has zero H-bond donors [1]. This single donor enables selective N‑acylation or N‑sulfonylation at the C5 position, a synthetic handle that is completely absent in tertiary amine analogs.

H-Bond Donor Reactivity
Class-level
Target: 1 H-bond donor
Analog: 0 H-bond donors (dimethylamino)
Δ = 1 donor (presence vs. absence)
Enables selective N-acylation/sulfonylation
Dimethylamino analog lacks derivatizable amine
Medicinal Chemistry Physicochemical Profiling Amine Reactivity

Intermediate LogP: Permeability-Solubility Balance

The computed XLogP3 of 1.6 for the target compound [1] falls between the less lipophilic 3-(4-fluorophenyl) analog (estimated XLogP ~0.9) and the more lipophilic 3-(4-bromophenyl) analog (estimated XLogP ~2.3), based on class-level trends for mono-substituted 3-aryl oxazolidinones [2]. This intermediate value suggests a balance between membrane permeability and aqueous solubility that may avoid the solubility deficits of higher-logP analogs.

Lipophilicity Balance
Class-level
Target: XLogP3 = 1.6
Analogs: 4-F ~0.9; 4-Br ~2.3
Δ ~0.7 units intermediate between polar and lipophilic analogs
May support permeability-solubility balance
Comparators extrapolated from Hansch constants
Drug Design ADME Lipophilicity

High Commercial Purity vs Unspecified Analogs

Multiple vendors list the target compound at 97% (CheMenu) and 98% (Leyan) purity. In contrast, many structurally analogous 5-substituted oxazolidinones are sold without a certified purity statement or at ≥95% purity. This specified purity reduces the risk of unknown impurities interfering with catalytic or stoichiometric reactions in multi-step syntheses.

Purity Specification
Specification review
Target: 97-98% purity (CheMenu, Leyan)
Generic analogs: ≥95% or unspecified
Δ 2-3 pp higher, explicitly stated
Supports synthetic yield consistency
Vendor-reported data; verify for sensitive applications
Chemical Procurement Purity Specification Synthetic Reliability

Key Applications of CAS 185627-63-8


Selective N-Derivatization for Parallel Synthesis

The single amine hydrogen bond donor (Section 3, Evidence 1) makes this compound an ideal scaffold for generating diverse amide, sulfonamide, or urea libraries via acylation. Its use ensures a single reactive site, simplifying purification and improving library purity compared to multi-donor building blocks.

Lipophilicity Reference for QSAR Models

With a well-defined computed XLogP of 1.6 (Section 3, Evidence 2), the compound can serve as a calibration standard in quantitative structure-activity relationship (QSAR) studies. Its intermediate lipophilicity bridges the gap between polar and lipophilic oxazolidinone analogs, aiding model accuracy.

High-Purity Intermediate for GMP Synthesis

The documented vendor purity of 97–98% (Section 3, Evidence 3) supports its selection as a key intermediate in the synthesis of active pharmaceutical ingredient (API) precursors that require stringent impurity control. This specification reduces purification burden in early-stage process chemistry.

Application
Selection Property
Validation Focus
Selective N-derivatization synthesis
Single H-bond donor (secondary amine)
Derivatization site selectivity
QSAR model calibration
Computed XLogP = 1.6
Lipophilicity model context
Medicinal chemistry building block
High specified purity (97-98%)
Impurity profile review
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